![molecular formula C16H14N6O3S B2552948 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 678155-68-5](/img/structure/B2552948.png)
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring, a pyridine ring, and a dioxole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (the pyridine and 1,2,4-triazole), which could engage in pi stacking interactions. The presence of both amine and thioether functional groups could allow for hydrogen bonding and other polar interactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amine could act as a nucleophile in reactions, while the carbonyl could be attacked by nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar functional groups and aromatic rings could impact its solubility, melting point, and other properties .
科学的研究の応用
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, colon, and leukemia. Mechanistic studies suggest that it interferes with key cellular pathways, such as cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy .
Src Homology Phosphotyrosine Phosphatase 2 (SHP2) Inhibition
Compound (I) has been investigated as an inhibitor of Src homology phosphotyrosine phosphatase 2 (SHP2). SHP2 plays a critical role in cell signaling pathways related to cancer, cardiovascular diseases, and autoimmune disorders. Inhibition of SHP2 may offer therapeutic benefits in these conditions .
Immunomodulation
Researchers have explored the immunomodulatory effects of this compound. It may enhance immune responses by regulating cytokines, T-cell activation, and antigen presentation. Further studies are needed to fully understand its immunomodulatory mechanisms .
Ocular Disorders
Given its unique structure, the compound has also been investigated for potential use in ocular disorders. Researchers have explored its effects on retinal cells and ocular inflammation. Preliminary findings suggest a protective role in certain eye conditions .
Fibrosis
Fibrosis, characterized by excessive tissue scarring, is a common feature in various diseases. Compound (I) has shown antifibrotic properties in preclinical models. It may inhibit fibroblast activation and collagen deposition, making it a potential therapeutic agent for fibrotic diseases .
Cardiovascular Diseases
Although research is ongoing, there is interest in exploring the cardiovascular effects of this compound. It may impact vascular smooth muscle cells, endothelial function, and inflammation. Cardiovascular diseases, such as atherosclerosis and hypertension, could benefit from further investigation .
作用機序
将来の方向性
特性
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c17-22-15(10-2-1-5-18-7-10)20-21-16(22)26-8-14(23)19-11-3-4-12-13(6-11)25-9-24-12/h1-7H,8-9,17H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZVAZMJTLAAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)
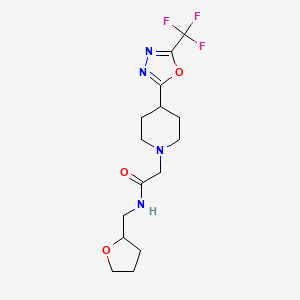
![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)
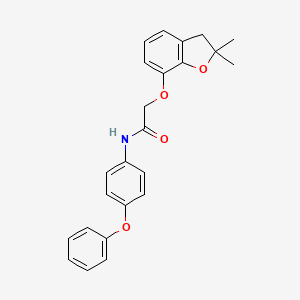
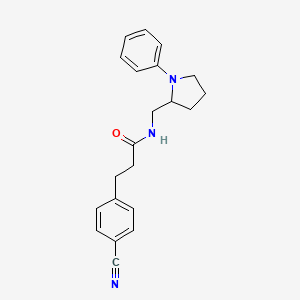
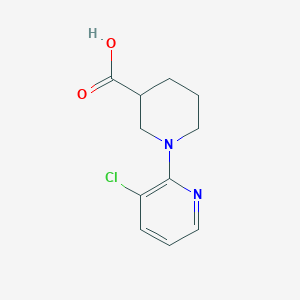
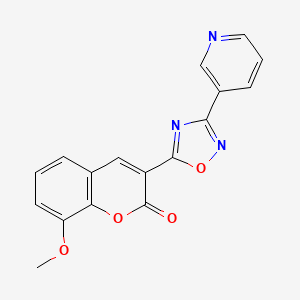
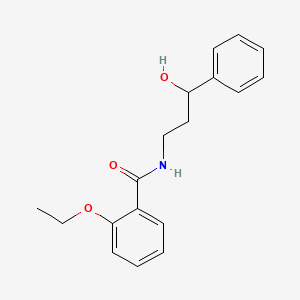
![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)
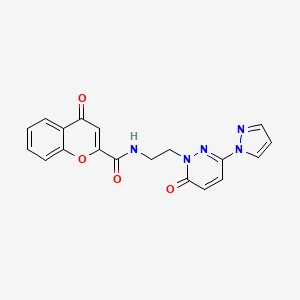
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)